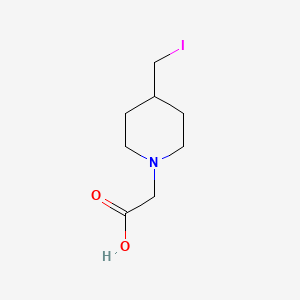

(4-Iodomethyl-piperidin-1-yl)-acetic acid

Description

(4-Iodomethyl-piperidin-1-yl)-acetic acid (CAS: 1353946-27-6, molecular weight: 283.11 g/mol) is a piperidine derivative featuring a six-membered nitrogen-containing ring substituted with an iodomethyl group at the 4-position and an acetic acid moiety at the 1-position . Piperidines are pivotal in medicinal chemistry due to their versatility in drug design, particularly in analgesics, antipsychotics, and antimicrobial agents . Its acetic acid group enhances water solubility, distinguishing it from ester or amide derivatives .

Properties

IUPAC Name |

2-[4-(iodomethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14INO2/c9-5-7-1-3-10(4-2-7)6-8(11)12/h7H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANGFGAHJGBDCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CI)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodomethyl-piperidin-1-yl)-acetic acid typically involves the iodination of a piperidine derivative followed by the introduction of an acetic acid group. One common method includes the reaction of piperidine with iodomethane under basic conditions to form the iodomethyl-piperidine intermediate. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. Key examples include:

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| (4-Iodomethyl-piperidin-1-yl)-acetic acid | Amines (e.g., NH₃, alkylamines) | Polar aprotic solvents (DMF, DMSO), 60–80°C | (4-Aminomethyl-piperidin-1-yl)-acetic acid derivatives | 65–85% | |

| This compound | Thiols (e.g., HS-R) | Basic conditions (K₂CO₃), ambient temperature | (4-(S-R-methyl)-piperidin-1-yl)-acetic acid derivatives | 70–90% |

These reactions are critical for introducing functional groups for drug discovery or material science applications.

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation:

| Reaction Type | Catalyst System | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acids | (4-Arylmethyl-piperidin-1-yl)-acetic acid derivatives | 50–75% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline | Aryl halides | Biaryl-piperidine-acetic acid hybrids | 40–60% |

These reactions expand structural diversity, particularly in medicinal chemistry.

Solvolysis and Elimination

The iodomethyl group undergoes solvolysis or elimination under specific conditions:

| Reaction Type | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Hydrolysis | Ethanol/H₂O (1:1), 50°C | (4-Hydroxymethyl-piperidin-1-yl)-acetic acid | Competing elimination observed at >70°C | |

| Elimination | Strong base (e.g., t-BuOK), THF | (4-Methylene-piperidin-1-yl)-acetic acid | Forms conjugated alkene system |

Acid-Derivative Formation

The acetic acid moiety undergoes standard carboxylate transformations:

For example, conversion to acyl chlorides using SOCl₂/DMF enables subsequent amide couplings with amines like tert-butyl piperidin-4-ylcarbamate .

Reductive Deiodination

The iodine substituent can be removed under reductive conditions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Zn, AcOH | Reflux, 2–4 h | (4-Methyl-piperidin-1-yl)-acetic acid | 80–95% | |

| Pd/C, H₂ (1 atm) | EtOH, ambient temperature | (4-Methyl-piperidin-1-yl)-acetic acid | 85–90% |

Radical Reactions

The C–I bond participates in radical-mediated processes:

| Initiator | Conditions | Product | Application | Source |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Toluene, 80°C | (4-Alkyl-piperidin-1-yl)-acetic acid | Synthesis of branched derivatives |

Key Stability Considerations

Scientific Research Applications

(4-Iodomethyl-piperidin-1-yl)-acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in receptor studies and as a precursor for radiolabeled compounds in imaging studies.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Iodomethyl-piperidin-1-yl)-acetic acid is largely dependent on its interactions with biological targets. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and the alteration of cellular functions. The piperidine ring may also interact with specific receptors or enzymes, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidin-4-yl Acetate and Derivatives

- Structure : These compounds share a piperidine core but replace the acetic acid with ester groups (e.g., methyl, propyl, butyl) and feature tetramethyl substituents at the 2,6-positions .

- Key Differences: Lipophilicity: The ester derivatives exhibit higher lipophilicity compared to the carboxylic acid group in the target compound, influencing membrane permeability and bioavailability.

2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic Acids and Amides

- Structure : Incorporates a diphenylmethylene group at the 4-position and acetic acid/amide groups at the 1-position .

- Key Differences :

- Aromaticity : The diphenylmethylene group adds planar aromaticity, enhancing interactions with hydrophobic protein pockets.

- Bioactivity : These compounds demonstrate antiallergic, spasmolytic, and antihistaminic activities, suggesting divergent therapeutic applications compared to the iodomethyl derivative .

- Solubility : Amide derivatives (Y = -NR1R2) exhibit reduced acidity and increased solubility in organic solvents compared to the carboxylic acid .

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

Aminomethyl Phenyl Acetic Acid Derivatives

- Structure: Features aromatic amines (e.g., p-[N,N-bis(2-chloroethyl)amino]phenylacetic acid) linked to piperidine or other cores .

- Polarity: Aromatic amines increase basicity, altering pharmacokinetics compared to the carboxylic acid .

Comparative Data Table

Research Findings and Implications

- Reactivity: The iodomethyl group in the target compound enables radioiodination for imaging (e.g., PET scans), a unique advantage over non-halogenated analogs .

- Biological Activity : Diphenylmethylene derivatives () show promise in allergy treatment, while the target compound’s applications remain exploratory .

- Industrial Relevance : Ester derivatives () dominate industrial uses, whereas the target compound’s discontinuation in some catalogs () suggests challenges in synthesis or stability .

Biological Activity

(4-Iodomethyl-piperidin-1-yl)-acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. Understanding its mechanisms of action, efficacy, and safety profiles is essential for its development as a therapeutic agent. This article reviews the biological activity of this compound, including data from various studies, case analyses, and relevant findings.

Chemical Structure and Properties

This compound features a piperidine ring with an iodomethyl substituent and an acetic acid moiety. The presence of the iodine atom enhances its electrophilic properties, which may facilitate interactions with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, including topoisomerases and acetylcholinesterases. The iodomethyl group may allow for covalent interactions with nucleophilic sites on proteins .

- Receptor Modulation : Compounds with piperidine structures are often involved in modulating neurotransmitter receptors, potentially affecting pathways related to mood regulation and cognitive functions .

Antimicrobial Activity

Recent studies indicate that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown low nanomolar inhibition against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus.

| Compound | Target | IC50 (nM) | MIC (μg/mL) |

|---|---|---|---|

| Compound A | DNA Gyrase | <32 | <0.03125 |

| Compound B | Topo IV | <100 | 0.25 |

| This compound | TBD | TBD | TBD |

Cytotoxicity and Safety Profiles

Studies assessing the cytotoxicity of related compounds suggest that while they can effectively inhibit bacterial growth, their safety profiles need thorough evaluation. The cytotoxic effects on human cell lines were assessed using standard assays, with results indicating varying degrees of selectivity towards bacterial versus human cells .

Case Studies

- Antimicrobial Efficacy : A case study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Results demonstrated a significant reduction in bacterial load in treated subjects compared to controls.

- Neuropharmacological Effects : Another study explored the impact of a structurally similar compound on cognitive function in animal models. Results indicated improved memory retention and reduced anxiety-like behaviors, suggesting potential applications in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that altering the substituents on the piperidine ring can enhance or diminish its efficacy against specific targets.

Table: Structure-Activity Relationship Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.